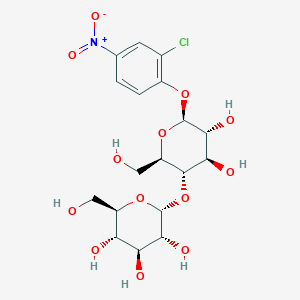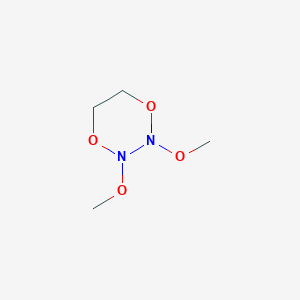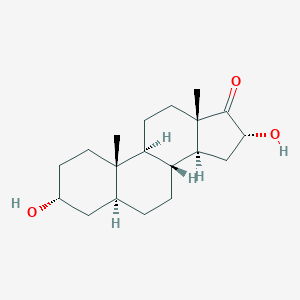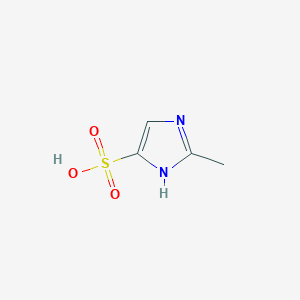
2-Chloro-4-nitrophenylmaltoside
描述
2-Chloro-4-nitrophenylmaltoside is a chemical compound with a molecular weight of 659.98 . It is used in biochemistry .
Synthesis Analysis
2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. It has been reported to degrade via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .Chemical Reactions Analysis
The BT pathway of the catabolism of 2C4NP in Cupriavidus sp. CNP-8 was characterized at the molecular, biochemical, and genetic levels . The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP because the hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain .科研应用
Enzyme Analysis
A novel substrate, β-2-chloro-4-nitrophenylmaltopentaoside (βCNPG5), has been used for the determination of α-amylase in biological fluids. This substance is hydrolyzed by α-amylase to produce β-2-chloro-4-nitrophenylmaltoside (βCNPG2) and maltotriose. The absorption of 2-chloro-4-nitrophenol (CNP), generated in this process, is significant for enzyme assays, showing higher sensitivity than other substrates (Teshima, Mitsuhida, & Ando, 1985).
Environmental Degradation Studies
Studies on the degradation of chlorinated nitrophenols, including compounds similar to 2-chloro-4-nitrophenylmaltoside, have been conducted. These compounds are often found in bulk drug and pesticide wastes. Advanced oxidation processes (AOPs) like UV/Fenton and UV/TiO2 have been tested for their efficiency in degrading such compounds, with varying effectiveness depending on the method used (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Biodegradation by Microbial Strains
Research has been conducted on the anaerobic degradation of 2-chloro-4-nitroaniline, a related compound to 2-chloro-4-nitrophenylmaltoside, by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains use such compounds as carbon and nitrogen sources, providing insights into possible bioremediation strategies for environmental pollutants (Duc, 2019).
Adsorption Studies for Contaminant Removal
Graphene has been studied for its ability to remove chloro-nitrophenols from aqueous solutions. This research is relevant as it explores the potential of advanced materials like graphene in removing contaminants similar to 2-chloro-4-nitrophenylmaltoside from the environment (Mehrizad & Gharbani, 2014).
Synthesis and Anticancer Activity
Compounds incorporating elements similar to 2-chloro-4-nitrophenylmaltoside have been synthesized for potential anticancer activity. For instance, thiazolidinone derivatives have been created and tested for their efficacy against various cancer cell lines, highlighting the potential therapeutic applications of such compounds (Buzun et al., 2021).
Safety And Hazards
未来方向
While specific future directions for 2-Chloro-4-nitrophenylmaltoside were not found, the field of controlled drug delivery is rapidly evolving . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction . This could potentially be an area of future research for 2-Chloro-4-nitrophenylmaltoside.
性质
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-YMJSIHPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162346 | |
| Record name | 2-Chloro-4-nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenylmaltoside | |
CAS RN |
143206-27-3 | |
| Record name | 2-Chloro-4-nitrophenylmaltoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。









![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)





![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)